1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Description

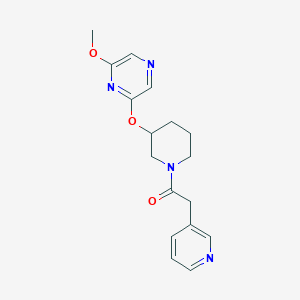

The compound 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone features a piperidine core substituted with a methoxypyrazine moiety via an ether linkage and a pyridine-attached ethanone group. This structure combines heterocyclic diversity (pyrazine and pyridine) with a flexible piperidine scaffold, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name |

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-23-15-10-19-11-16(20-15)24-14-5-3-7-21(12-14)17(22)8-13-4-2-6-18-9-13/h2,4,6,9-11,14H,3,5,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZYUWZKAFLCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone likely involves multiple steps, including the formation of the pyrazine, piperidine, and pyridine rings, followed by their coupling. Typical synthetic routes might include:

Formation of the pyrazine ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the piperidine ring: This might be achieved through hydrogenation of a pyridine derivative or other cyclization reactions.

Formation of the pyridine ring: This could involve condensation reactions of aldehydes or ketones with ammonia or amines.

Coupling reactions: The final step would involve coupling the different moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure hydrogenation, and other industrial-scale techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group on the pyrazine ring can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of hydroxypyrazine derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone would depend on its specific biological target. Generally, compounds with such structures might:

Bind to specific receptors: Interacting with proteins or enzymes to modulate their activity.

Inhibit enzymes: Blocking the active site of enzymes to prevent substrate binding.

Modulate signaling pathways: Affecting cellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Ethanone Core

The piperidine-ethanone framework is recurrent in medicinal chemistry. Below is a comparative analysis of key analogs:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazine and pyridine groups contrast with analogs featuring pyridazine (), quinazoline (), or pyrazolo-pyrimidine () systems. These variations influence electronic properties and binding interactions.

- Substituent Effects : Methoxy groups (common in ) enhance solubility, while bulky substituents like methanesulfonylphenyl () or nitroimidazole () may improve target affinity or metabolic stability.

- Synthetic Feasibility : Yields for analogs range from 63.9% to 71.1% (), suggesting moderate synthetic accessibility for the target compound.

Pharmacological Implications of Structural Modifications

- Kinase Inhibition: Compounds like 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone () are designed for kinase targets (e.g., EGFR or VEGFR), implying the target compound may share similar applications.

- Antimicrobial Potential: Nitroimidazole-containing analogs () are associated with antiparasitic or antibacterial activity, though the target compound lacks this group.

- ADME Profiles : Methoxy groups () generally improve solubility, while bromine or sulfonyl groups () may increase molecular weight and affect permeability.

Biological Activity

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone, a complex organic compound, exhibits significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 345.4 g/mol. The structure includes functional groups such as a methoxy group, a pyrazine moiety, and a piperidine ring, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₅O₃ |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2034438-14-5 |

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways. The methoxypyrazine moiety enhances binding affinity and specificity towards these targets, potentially modulating key biological processes.

Biological Activity

Research indicates that this compound may exhibit:

1. Enzyme Inhibition:

- Preliminary studies suggest that the compound can inhibit phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. This inhibition may have therapeutic implications for conditions such as depression and anxiety disorders .

2. Receptor Modulation:

- The compound may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function. Specific binding assays are needed to elucidate these interactions further.

3. Antimicrobial Activity:

- Some derivatives of similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.

Study 1: PDE Inhibition

In vitro assays demonstrated that the compound effectively inhibited PDE10A with an IC50 value indicating strong potency. This suggests its potential use in treating disorders linked to dysregulated cAMP/cGMP signaling pathways.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions:

- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.

- Introduction of the Methoxypyrazine Group: Coupling reactions facilitated by coupling reagents.

- Final Acetylation: Acetylating the intermediate to yield the final product.

Optimization of reaction conditions is crucial for maximizing yield and purity, often involving temperature control and purification techniques such as chromatography .

Q & A

Q. What are the key synthetic steps for 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone?

The synthesis involves multi-step reactions:

- Piperidine ring formation : Cyclization of precursors under basic conditions (e.g., KOH/ethanol) to generate the piperidine scaffold.

- Coupling reactions : Etherification between the pyrazine and piperidine moieties using Mitsunobu conditions (e.g., DIAD, PPh3) to attach the 6-methoxypyrazinyloxy group.

- Ketone introduction : Reaction of the piperidine intermediate with a pyridinyl acetylating agent (e.g., acetyl chloride) to form the ethanone group. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm).

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of functional groups (e.g., C=O stretch at ~1700 cm<sup>−1</sup>) .

Q. How does the compound’s stability under varying conditions impact experimental design?

Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring.

- pH sensitivity : Incubation in buffered solutions (pH 1–12) to evaluate hydrolytic degradation. Storage recommendations include amber vials at −20°C under inert atmosphere to prevent oxidation .

Advanced Questions

Q. What strategies optimize synthesis yield in multi-step reactions?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in coupling steps.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling if aryl halides are intermediates.

- Reaction monitoring : In-situ FT-IR or TLC to terminate reactions at maximum conversion.

- Byproduct mitigation : Scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Multi-dimensional NMR : <sup>1</sup>H-<sup>13</sup>C HSQC/HMBC to assign ambiguous proton-carbon correlations.

- Computational validation : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian 16) compared to experimental data.

- Isotopic labeling : <sup>15</sup>N or <sup>2</sup>H labeling for complex splitting patterns in heterocyclic regions .

Q. What in vitro assays are suitable for evaluating biological activity?

- Enzyme inhibition assays : Fluorescence-based kinase assays (e.g., ADP-Glo™) targeting pyridine-interacting enzymes.

- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Receptor binding studies : Radioligand displacement assays (e.g., <sup>3</sup>H-labeled ligands for GPCR targets) .

Q. How can molecular docking predict interactions with biological targets?

- Target selection : Homology modeling (e.g., SWISS-MODEL) for proteins lacking crystal structures.

- Docking software : AutoDock Vina or Schrödinger Glide to simulate ligand-protein binding.

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) .

Q. What regioselectivity challenges arise during functionalization of the pyrazine ring?

- Protecting groups : tert-Butoxycarbonyl (Boc) for temporary protection of piperidine nitrogen during pyrazine etherification.

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to direct substitution at the pyrazine 3-position.

- Microwave-assisted synthesis : Enhanced regiocontrol via rapid, uniform heating in sealed vessels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.